3-(2-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one
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Overview
Description
3-(2-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one is a heterocyclic compound that belongs to the benzimidazole family. This compound is known for its potential biological activities and has been the subject of various scientific studies due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-(2-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with 4-methylpyrimido[1,2-a]benzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(2-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one involves its interaction with specific molecular targets within cells. It is known to bind to DNA and proteins, interfering with their normal functions. This binding can lead to the inhibition of DNA replication and protein synthesis, ultimately causing cell death. The compound also affects various signaling pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
3-(2-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one is unique due to its specific chemical structure, which imparts distinct biological activities. Similar compounds include:
2-(2-chlorobenzyl)-1H-benzimidazole: Known for its antimicrobial properties.
4-methylpyrimido[1,2-a]benzimidazole: Used as a precursor in the synthesis of various heterocyclic compounds.
N-(2-chlorobenzyl)-N-methyl-3-(propylsulfanyl)propanamide: Exhibits antifungal activity.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C18H14ClN3O |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-4-methyl-1H-pyrimido[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C18H14ClN3O/c1-11-13(10-12-6-2-3-7-14(12)19)17(23)21-18-20-15-8-4-5-9-16(15)22(11)18/h2-9H,10H2,1H3,(H,20,21,23) |
InChI Key |
MGRZZVXLPDADRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=NC3=CC=CC=C3N12)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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